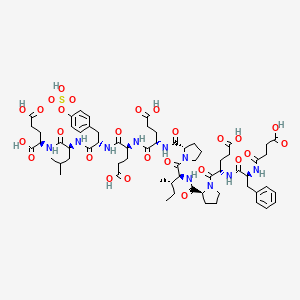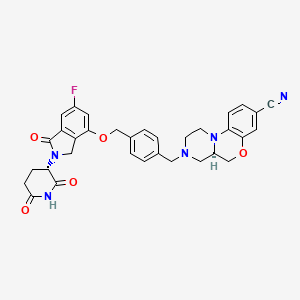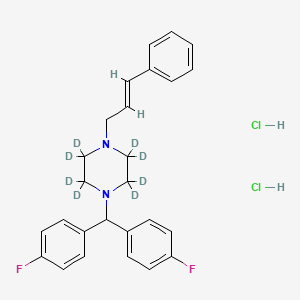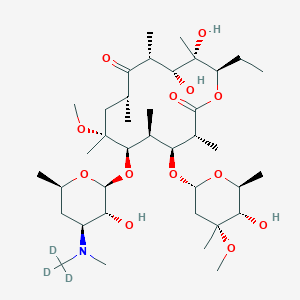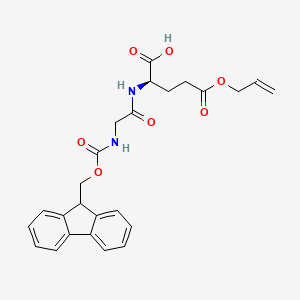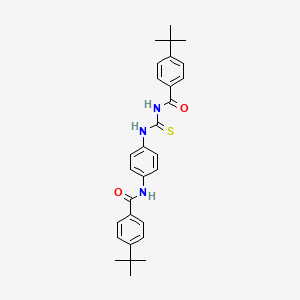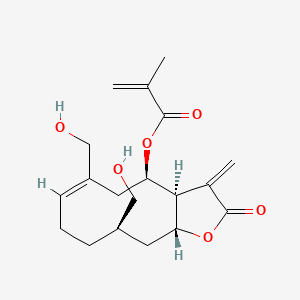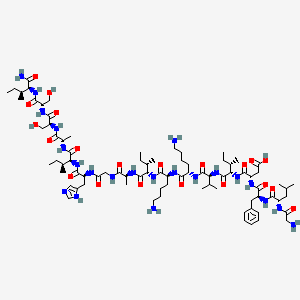
Aurein 3.2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurein 3.2 is an antimicrobial peptide derived from the skin secretions of the Southern bell frog (Litoria raniformis) and the Green and golden bell frog (Litoria aurea). This peptide exhibits significant antibacterial and anticancer activities. It is composed of 21 amino acids with the sequence GLFDIVKKIAGHIASSI-NH2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aurein 3.2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable powder form.
Analyse Des Réactions Chimiques
Types of Reactions: Aurein 3.2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used to oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in the peptide.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as modified peptides with substituted amino acids.
Applications De Recherche Scientifique
Aurein 3.2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: this compound is employed in research on antimicrobial peptides and their mechanisms of action.
Medicine: Due to its antibacterial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of antimicrobial coatings and materials.
Mécanisme D'action
Aurein 3.2 exerts its effects by interacting with the lipid bilayers of microbial cell membranes, leading to membrane disruption and cell lysis . The peptide adopts an alpha-helical structure that allows it to insert into the membrane, forming pores that compromise membrane integrity . This mechanism is effective against a broad spectrum of bacteria and cancer cells .
Comparaison Avec Des Composés Similaires
Aurein 1.2: Another antimicrobial peptide from the same frog species, but shorter in length and with different amino acid composition.
Aurein 2.2: Similar in structure but with variations in the amino acid sequence.
Uniqueness: Aurein 3.2 is unique due to its longer peptide chain and specific sequence, which confer enhanced antimicrobial and anticancer activities compared to its shorter counterparts . Its ability to form stable alpha-helical structures and effectively disrupt microbial membranes makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C82H138N22O21 |
|---|---|
Poids moléculaire |
1768.1 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H138N22O21/c1-15-44(9)64(68(86)111)101-78(121)59(40-106)99-77(120)58(39-105)98-70(113)49(14)91-81(124)66(46(11)17-3)103-75(118)56(34-51-37-87-41-89-51)93-61(108)38-88-69(112)48(13)90-80(123)65(45(10)16-2)102-72(115)53(29-23-25-31-84)94-71(114)52(28-22-24-30-83)95-79(122)63(43(7)8)100-82(125)67(47(12)18-4)104-76(119)57(35-62(109)110)97-74(117)55(33-50-26-20-19-21-27-50)96-73(116)54(32-42(5)6)92-60(107)36-85/h19-21,26-27,37,41-49,52-59,63-67,105-106H,15-18,22-25,28-36,38-40,83-85H2,1-14H3,(H2,86,111)(H,87,89)(H,88,112)(H,90,123)(H,91,124)(H,92,107)(H,93,108)(H,94,114)(H,95,122)(H,96,116)(H,97,117)(H,98,113)(H,99,120)(H,100,125)(H,101,121)(H,102,115)(H,103,118)(H,104,119)(H,109,110)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-,67-/m0/s1 |
Clé InChI |
AZJGYRSVLGOODV-CPKQTTGZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
